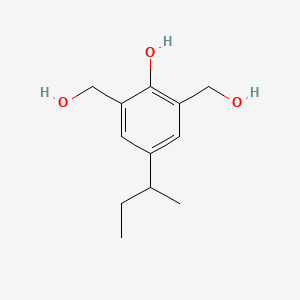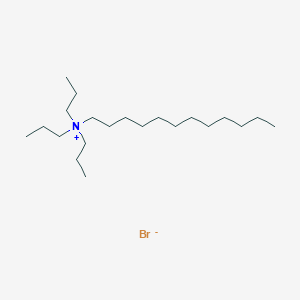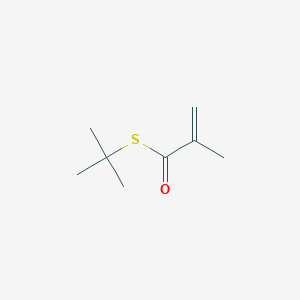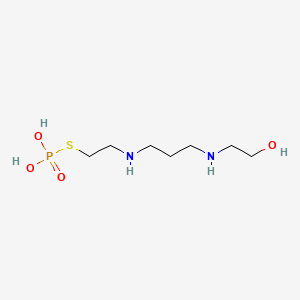![molecular formula C12H17O5P B14637681 Phosphonic acid, [3-(4-methoxyphenyl)-2-oxopropyl]-, dimethyl ester CAS No. 52344-42-0](/img/structure/B14637681.png)
Phosphonic acid, [3-(4-methoxyphenyl)-2-oxopropyl]-, dimethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonic acid, [3-(4-methoxyphenyl)-2-oxopropyl]-, dimethyl ester is a chemical compound with a complex structure that includes a phosphonic acid group, a methoxyphenyl group, and a dimethyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [3-(4-methoxyphenyl)-2-oxopropyl]-, dimethyl ester typically involves the reaction of appropriate starting materials under controlled conditions. One common method is the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate ester . Another method involves the catalytic cross-coupling reaction, which uses palladium or nickel catalysts to form the phosphonate ester . The Mannich-type condensation is also used, where an amine, formaldehyde, and a phosphite react to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Industrial processes often employ continuous flow reactors to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphonic acid, [3-(4-methoxyphenyl)-2-oxopropyl]-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of phosphonic acid derivatives.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of substituted phosphonates.
Wissenschaftliche Forschungsanwendungen
Phosphonic acid, [3-(4-methoxyphenyl)-2-oxopropyl]-, dimethyl ester has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of phosphonic acid, [3-(4-methoxyphenyl)-2-oxopropyl]-, dimethyl ester involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes . It can also inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity . The pathways involved in these interactions depend on the specific application and the molecular structure of the compound .
Vergleich Mit ähnlichen Verbindungen
Phosphonic acid, [3-(4-methoxyphenyl)-2-oxopropyl]-, dimethyl ester can be compared with other similar compounds, such as:
Methylphosphonate: Similar in structure but lacks the methoxyphenyl group.
2-Hydroxyethylphosphonate: Contains a hydroxyethyl group instead of the methoxyphenyl group.
Dimethylphosphonate: Lacks the oxopropyl and methoxyphenyl groups.
These compounds share some chemical properties but differ in their reactivity and applications due to the presence or absence of specific functional groups .
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure allows it to participate in a wide range of chemical reactions and applications, making it a valuable tool for scientists and engineers.
Eigenschaften
CAS-Nummer |
52344-42-0 |
|---|---|
Molekularformel |
C12H17O5P |
Molekulargewicht |
272.23 g/mol |
IUPAC-Name |
1-dimethoxyphosphoryl-3-(4-methoxyphenyl)propan-2-one |
InChI |
InChI=1S/C12H17O5P/c1-15-12-6-4-10(5-7-12)8-11(13)9-18(14,16-2)17-3/h4-7H,8-9H2,1-3H3 |
InChI-Schlüssel |
KWILONJLDPIUPV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)CC(=O)CP(=O)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methanethione](/img/structure/B14637600.png)
![Morpholine, 4-[1-(4-nitrophenyl)ethenyl]-](/img/structure/B14637603.png)



![1-Chloro-N-[2-(4-chlorophenoxy)phenyl]methanesulfonamide](/img/structure/B14637637.png)

![Pyrido[1,2-a][1,4]diazepine, 4-(diphenylmethylene)decahydro-2-methyl-](/img/structure/B14637646.png)


![N-[1-Phenyl-2-(3-phenyl-1,2-oxazol-5-yl)ethylidene]hydroxylamine](/img/structure/B14637662.png)
![9-Borabicyclo[3.3.1]nonane, 9-cyclohexyl-](/img/structure/B14637673.png)


